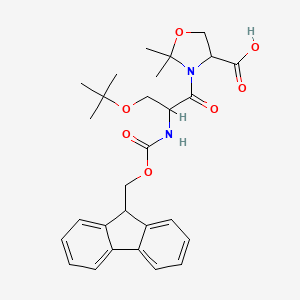
(4S)-3-(Fmoc-Ser(tBu))-2,2-dimethyl-oxazolidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-3-(Fmoc-Ser(tBu))-2,2-dimethyl-oxazolidine-4-carboxylic acid is a compound used primarily in the field of peptide synthesis. It is a derivative of serine, an amino acid, and is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is particularly useful in solid-phase peptide synthesis (SPPS) due to its stability and the ease with which the Fmoc group can be removed under mild conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-3-(Fmoc-Ser(tBu))-2,2-dimethyl-oxazolidine-4-carboxylic acid typically involves the protection of the serine hydroxyl group with a tert-butyl (tBu) group and the amino group with an Fmoc group. The oxazolidine ring is formed by reacting the protected serine with a suitable aldehyde or ketone under acidic conditions. The reaction conditions often involve the use of solvents such as dichloromethane (DCM) and dimethylformamide (DMF), and catalysts like piperidine for Fmoc deprotection .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, allowing for the efficient production of large quantities. The use of greener solvents and more sustainable practices is becoming increasingly common to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
(4S)-3-(Fmoc-Ser(tBu))-2,2-dimethyl-oxazolidine-4-carboxylic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine.
Substitution Reactions: Introduction of various functional groups at the serine side chain.
Cyclization Reactions: Formation of cyclic peptides through intramolecular reactions.
Common Reagents and Conditions
Piperidine: Used for Fmoc deprotection.
TFA (Trifluoroacetic Acid): Used for tBu deprotection.
DCM and DMF: Common solvents used in the reactions.
Major Products Formed
The major products formed from these reactions include deprotected serine derivatives and cyclic peptides, which are essential intermediates in peptide synthesis .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4S)-3-(Fmoc-Ser(tBu))-2,2-dimethyl-oxazolidine-4-carboxylic acid is used extensively in the synthesis of peptides and proteins. Its stability and ease of deprotection make it a valuable tool in the development of new peptide-based drugs and materials .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It serves as a building block for the synthesis of peptides that can mimic natural proteins, allowing researchers to investigate their structure and function .
Medicine
In medicine, peptides synthesized using this compound are being explored as potential therapeutics for various diseases, including cancer and infectious diseases. The ability to synthesize peptides with high precision makes it possible to develop drugs with specific targets and minimal side effects .
Industry
In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery, tissue engineering, and diagnostics .
Mecanismo De Acción
The mechanism of action of (4S)-3-(Fmoc-Ser(tBu))-2,2-dimethyl-oxazolidine-4-carboxylic acid involves the protection and deprotection of functional groups during peptide synthesis. The Fmoc group protects the amino group of serine, preventing unwanted side reactions. Upon deprotection with piperidine, the free amino group can participate in peptide bond formation. The tBu group protects the hydroxyl group of serine, which can be removed under acidic conditions to reveal the free hydroxyl group for further reactions .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Ser(tBu)-Ser(psiMe,Mepro)-OH: A pseudoproline dipeptide used to overcome aggregation in peptide synthesis.
Fmoc-Ser(tBu)-OH: A simpler derivative used in peptide synthesis with similar protective groups.
Fmoc-Ser(tBu)-NovaSyn® TGA: A pre-loaded resin for peptide synthesis containing a C-terminal serine residue.
Uniqueness
(4S)-3-(Fmoc-Ser(tBu))-2,2-dimethyl-oxazolidine-4-carboxylic acid is unique due to its oxazolidine ring structure, which provides additional stability and protection during peptide synthesis. This makes it particularly useful for synthesizing complex peptides that require multiple protection and deprotection steps .
Propiedades
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O7/c1-27(2,3)36-15-22(24(31)30-23(25(32)33)16-37-28(30,4)5)29-26(34)35-14-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,21-23H,14-16H2,1-5H3,(H,29,34)(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEDICXRSSILSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C(=O)O)C(=O)C(COC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1-[[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-octadec-9-enoyloxypropan-2-yl] icosa-5,8,11,14-tetraenoate](/img/structure/B15286100.png)
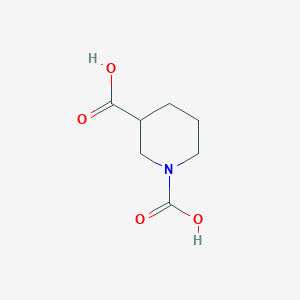
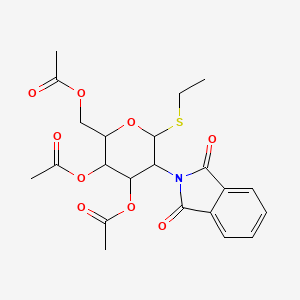
![N-Methyl-N-[(3R,4R)-4-methyl-3-piperidyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine Hydrochloride](/img/structure/B15286117.png)
![N-(4-amino-6-methyl-5-quinolin-3-yl-8,9-dihydropyrimido[5,4-b]indolizin-8-yl)prop-2-enamide](/img/structure/B15286119.png)
![Methyl 2-[[(benzyloxy)carbonyl]amino]-4-(methylthio)butanoate](/img/structure/B15286124.png)
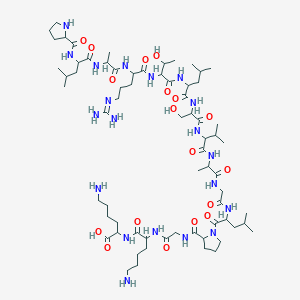
![2-[2-(2-hydroxyethoxy)ethoxy]ethyl 4-[[(2S,6R)-6-(4-amino-2-oxopyrimidin-1-yl)morpholin-2-yl]methoxy-(dimethylamino)phosphoryl]piperazine-1-carboxylate](/img/structure/B15286145.png)
![2-[4-[3-[3-(Cyclopropylcarbamoyl)-4-oxo-1,8-naphthyridin-1-yl]phenyl]-2-fluorophenyl]cyclopropane-1-carboxylic acid](/img/structure/B15286157.png)
![Ethyl 2-({4-amino-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoyl}amino)acetate](/img/structure/B15286164.png)

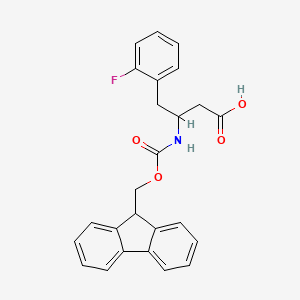
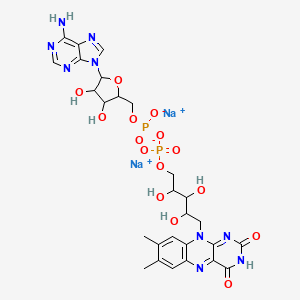
![[3,4,5-Triacetyloxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl ethanoate](/img/structure/B15286178.png)
